molecular formula C4H7N9O B8488777 2-Azidomethyl-2-hydroxy-1,3-diazidopropane CAS No. 481067-62-3

2-Azidomethyl-2-hydroxy-1,3-diazidopropane

Cat. No. B8488777
M. Wt: 197.16 g/mol
InChI Key: OFFWPEUVTZLAKQ-UHFFFAOYSA-N
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Patent
US06998485B1

Procedure details

To a solution of 1,3-diazidoacetone 7 (10 gms, 0.07 mol) in aq. acetone (20 mL water, 150 mL acetone) was added sodium azide (15 gm, 0.23 mol) and the resulting mixture was heated under reflux for 14 hours. The reaction mixture was concentrated under reduced pressure and partitioned between water and methylene chloride. The organic layer was separated, dried over sodium sulfate and concentrated to obtain a residue that was chromatographed to obtain pure 2-azidomethyl-2-hydroxy-1,3-diazidopropane 2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([CH2:7][N:8]=[N+:9]=[N-:10])=[O:6])=[N+:2]=[N-:3].[N-:11]=[N+:12]=[N-:13].[Na+].[CH3:15]C(C)=O>>[N:1]([CH2:4][C:5]([OH:6])([CH2:15][N:11]=[N+:12]=[N-:13])[CH2:7][N:8]=[N+:9]=[N-:10])=[N+:2]=[N-:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)CN=[N+]=[N-]
Name
Quantity
15 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between water and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue that
CUSTOM
Type
CUSTOM
Details
was chromatographed

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC(CN=[N+]=[N-])(CN=[N+]=[N-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.